Cas no 2279124-08-0 (3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide)

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a chloromethyl group and a benzamide moiety. This structure imparts reactivity and potential utility as an intermediate in pharmaceutical and agrochemical synthesis. The chloromethyl group offers a versatile handle for further functionalization, enabling derivatization through nucleophilic substitution or cross-coupling reactions. The benzamide component may contribute to binding interactions in biologically active molecules. The 1,2,4-oxadiazole ring enhances metabolic stability and influences electronic properties, making it valuable in medicinal chemistry. This compound is suited for research applications requiring precise structural modifications to optimize activity or physicochemical properties.
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide structure
2279124-08-0 structure
Product name:3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide
CAS No:2279124-08-0
MF:C10H8ClN3O2
MW:237.642420768738
MDL:MFCD31693765
CID:5095041

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide Chemical and Physical Properties

Names and Identifiers

    • 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide
    • MDL: MFCD31693765
    • Inchi: 1S/C10H8ClN3O2/c11-5-8-13-10(14-16-8)7-3-1-2-6(4-7)9(12)15/h1-4H,5H2,(H2,12,15)
    • InChI Key: ODXISGONIADRRE-UHFFFAOYSA-N
    • SMILES: ClCC1=NC(C2C=CC=C(C(N)=O)C=2)=NO1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 264
  • XLogP3: 1.1
  • Topological Polar Surface Area: 82

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB561822-1 g
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide; .
2279124-08-0
1g
€384.00 2022-08-31
abcr
AB561822-500mg
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide; .
2279124-08-0
500mg
€333.00 2024-08-02
abcr
AB561822-1g
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide; .
2279124-08-0
1g
€397.00 2024-08-02
abcr
AB561822-500 mg
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide; .
2279124-08-0
500MG
€321.60 2022-08-31

Additional information on 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide

3-[5-(Chloromethyl)-1,2,4-Oxadiazol-3-yl]Benzamide: A Comprehensive Overview

The compound 3-[5-(Chloromethyl)-1,2,4-Oxadiazol-3-yl]Benzamide (CAS No. 2279124-08-0) is a significant molecule in the field of organic chemistry, particularly within the realm of heterocyclic compounds. This compound has garnered attention due to its unique structural properties and potential applications in various industries. The oxadiazole ring system, a key feature of this molecule, is known for its versatility and reactivity, making it a valuable component in the synthesis of advanced materials and pharmaceuticals.

Recent studies have highlighted the importance of oxadiazole-containing compounds in drug discovery. Researchers have explored the potential of 3-[5-(Chloromethyl)-1,2,4-Oxadiazol-3-yl]Benzamide as a precursor for bioactive molecules. Its ability to undergo various substitution reactions has made it a promising candidate for developing new therapeutic agents. For instance, modifications to the chloromethyl group have shown potential in targeting specific enzymes involved in neurodegenerative diseases.

In addition to its pharmaceutical applications, 3-[5-(Chloromethyl)-1,2,4-Oxadiazol-3-yl]Benzamide has also found utility in materials science. The compound's ability to form stable coordination complexes has been leveraged in the development of novel catalysts for organic synthesis. Recent advancements in green chemistry have further emphasized the importance of such compounds in designing environmentally friendly reaction pathways.

The synthesis of 3-[5-(Chloromethyl)-1,2,4-Oxadiazol-3-yl]Benzamide involves a multi-step process that typically begins with the preparation of the oxadiazole ring. This is followed by functionalization at specific positions to introduce the desired substituents. The chloromethyl group, introduced via nucleophilic substitution reactions, plays a critical role in determining the compound's reactivity and application potential.

From an analytical standpoint, 3-[5-(Chloromethyl)-1,2,4-Oxadiazol-3-yl]Benzamide can be characterized using advanced spectroscopic techniques such as NMR and IR spectroscopy. These methods provide insights into the molecular structure and bonding environment of the compound. Recent advancements in computational chemistry have also enabled researchers to predict the electronic properties and reactivity of this compound with high accuracy.

Looking ahead, the continued exploration of oxadiazole-containing compounds like 3-[5-(Chloromethyl)-1,2,4-Oxadiazol-3-yl]Benzamide is expected to yield further breakthroughs in both academic research and industrial applications. Its unique combination of structural flexibility and chemical reactivity positions it as a key player in the development of next-generation materials and medicines.

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Amadis Chemical Company Limited
(CAS:2279124-08-0)3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide
A1179903
Purity:99%/99%
Quantity:500mg/1g
Price ($):197.0/235.0